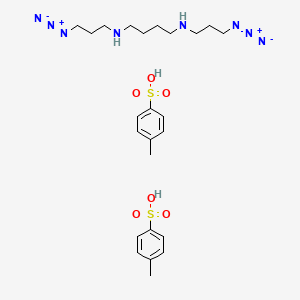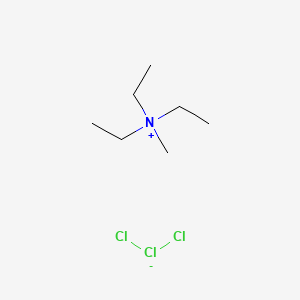![molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% CAS No. 85719-56-8](/img/structure/B6288683.png)
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% (abbreviated as Pd(DMPP)Cl2) is a coordination compound of palladium, a transition metal, and the ligand [(2-dimethylamino)propyldiphenylphosphine]. It is an organometallic compound with a wide range of applications in chemical synthesis, catalysis, and scientific research.
科学研究应用
Pd(DMPP)Cl2 has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of polymersization catalysts, such as polyethylene and polypropylene. Pd(DMPP)Cl2 is also used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.
作用机制
Pd(DMPP)Cl2 acts as a catalyst in the synthesis of organic compounds by facilitating the formation of reactive intermediates. The mechanism of action of Pd(DMPP)Cl2 is based on the coordination of the palladium atom with the phosphine ligand. The coordination of the palladium atom with the phosphine ligand facilitates the formation of reactive intermediates, which can then undergo further reactions to form the desired products.
Biochemical and Physiological Effects
Pd(DMPP)Cl2 has been shown to have no adverse effects on human health. However, it is important to note that the compound has not been extensively tested and should be handled with caution. In addition, the compound should not be ingested or inhaled.
实验室实验的优点和局限性
Pd(DMPP)Cl2 has several advantages for lab experiments. It is a relatively inexpensive and easy to use catalyst. In addition, it is a highly efficient catalyst, which can facilitate the synthesis of a wide range of organic compounds. The main limitation of Pd(DMPP)Cl2 is that it must be handled with caution as it is a potentially hazardous compound.
未来方向
There are several potential future directions for Pd(DMPP)Cl2. One potential direction is the development of new catalysts based on the Pd(DMPP)Cl2 structure. Another potential direction is the development of new methods for the synthesis of organic compounds using Pd(DMPP)Cl2. Additionally, further research could be conducted to explore the potential applications of Pd(DMPP)Cl2 in the synthesis of pharmaceuticals and nanomaterials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Pd(DMPP)Cl2.
合成方法
Pd(DMPP)Cl2 is synthesized via a three-step process. The first step involves the reaction of diphenylphosphine with 2-dimethylaminopropene to form the phosphine ligand [(2-dimethylamino)propyldiphenylphosphine]. The second step involves the reaction of the phosphine ligand with palladium(II) chloride to form the Pd(DMPP)Cl2 complex. The third step involves the purification of the Pd(DMPP)Cl2 complex. The overall reaction can be represented as:
2-Dimethylaminopropene + Diphenylphosphine → [(2-dimethylamino)propyldiphenylphosphine]
[(2-dimethylamino)propyldiphenylphosphine] + PdCl2 → Pd(DMPP)Cl2
属性
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)